Cas no 1187933-33-0 (Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride)

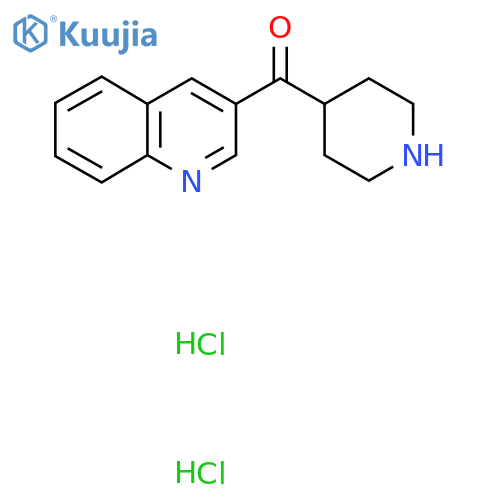

1187933-33-0 structure

商品名:Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride

CAS番号:1187933-33-0

MF:C15H18Cl2N2O

メガワット:313.222221851349

MDL:MFCD11858567

CID:4778468

Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride 化学的及び物理的性質

名前と識別子

-

- PIPERIDIN-4-YL-QUINOLIN-3-YL-METHANONE DIHYDROCHLORIDE

- SB31563

- Piperidin-4-yl(quinolin-3-yl)methanone dihydrochloride

- Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride

-

- MDL: MFCD11858567

- インチ: 1S/C15H16N2O.2ClH/c18-15(11-5-7-16-8-6-11)13-9-12-3-1-2-4-14(12)17-10-13;;/h1-4,9-11,16H,5-8H2;2*1H

- InChIKey: HPMKAMLHLKAWAK-UHFFFAOYSA-N

- ほほえんだ: Cl.Cl.O=C(C1C=NC2C=CC=CC=2C=1)C1CCNCC1

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 299

- トポロジー分子極性表面積: 42

Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0123S-500mg |

Piperidin-4-yl-quinolin-3-yl-methanone dihydrochloride |

1187933-33-0 | 96% | 500mg |

4655.75CNY | 2021-05-08 | |

| eNovation Chemicals LLC | Y1124751-500mg |

Piperidin-4-yl-quinolin-3-yl-methanone dihydrochloride |

1187933-33-0 | 95% | 500mg |

$610 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0123S-1g |

Piperidin-4-yl-quinolin-3-yl-methanone dihydrochloride |

1187933-33-0 | 96% | 1g |

8463.46CNY | 2021-05-08 | |

| eNovation Chemicals LLC | Y1124751-1g |

Piperidin-4-yl-quinolin-3-yl-methanone dihydrochloride |

1187933-33-0 | 95% | 1g |

$1115 | 2025-02-22 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0123S-5g |

Piperidin-4-yl-quinolin-3-yl-methanone dihydrochloride |

1187933-33-0 | 96% | 5g |

¥34958.27 | 2025-01-20 | |

| eNovation Chemicals LLC | Y1124751-5g |

Piperidin-4-yl-quinolin-3-yl-methanone dihydrochloride |

1187933-33-0 | 95% | 5g |

$4475 | 2025-03-01 | |

| eNovation Chemicals LLC | Y1124751-1g |

Piperidin-4-yl-quinolin-3-yl-methanone dihydrochloride |

1187933-33-0 | 95% | 1g |

$1115 | 2025-03-01 | |

| eNovation Chemicals LLC | Y1124751-1g |

Piperidin-4-yl-quinolin-3-yl-methanone dihydrochloride |

1187933-33-0 | 95% | 1g |

$1115 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0123S-5g |

Piperidin-4-yl-quinolin-3-yl-methanone dihydrochloride |

1187933-33-0 | 96% | 5g |

33904.74CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0123S-500mg |

Piperidin-4-yl-quinolin-3-yl-methanone dihydrochloride |

1187933-33-0 | 96% | 500mg |

¥4800.42 | 2025-01-20 |

Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride 関連文献

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

1187933-33-0 (Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride) 関連製品

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1187933-33-0)Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride

清らかである:99%/99%/99%

はかる:1g/5g/500mg

価格 ($):1094.0/4381.0/602.0